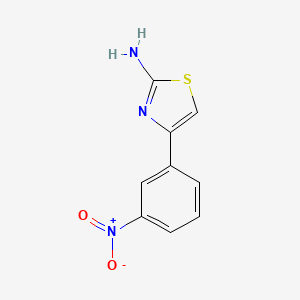

4-(3-Nitrophenyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-nitrophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c10-9-11-8(5-15-9)6-2-1-3-7(4-6)12(13)14/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBDOPARQRNCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346597 | |

| Record name | 4-(3-Nitrophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57493-24-0 | |

| Record name | 4-(3-Nitrophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(3-nitrophenyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-(3-nitrophenyl)-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(3-nitrophenyl)-1,3-thiazol-2-amine, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route is the well-established Hantzsch thiazole synthesis. This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and visually represents the synthetic pathway.

Core Synthesis Route: Hantzsch Thiazole Synthesis

The most common and efficient method for synthesizing this compound is the Hantzsch thiazole synthesis.[1][2][3][4][5] This reaction involves the condensation of an α-haloketone, specifically 2-bromo-1-(3-nitrophenyl)ethanone, with thiourea. The reaction proceeds through a sequence of an SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][4]

The overall reaction is as follows:

Starting Materials:

-

2-bromo-1-(3-nitrophenyl)ethanone

-

Thiourea

Product:

-

This compound

Experimental Protocol

This protocol is a generalized procedure based on established methods for the Hantzsch synthesis of analogous 2-aminothiazole derivatives.[1][6] Researchers should optimize conditions as needed for their specific laboratory setup and scale.

Materials:

-

2-bromo-1-(3-nitrophenyl)ethanone (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol (or Methanol)

-

5% Sodium Carbonate (Na₂CO₃) solution or other suitable base

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring hotplate

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(3-nitrophenyl)ethanone (1.0 eq) and thiourea (1.2 eq) in a suitable solvent such as ethanol or methanol.[1][6]

-

Reaction Conditions: The reaction mixture is typically heated to reflux.[6] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using an appropriate mobile phase, for example, a mixture of hexane and ethyl acetate.[6]

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The cooled solution is then poured into a beaker containing a weak base, such as a 5% aqueous solution of sodium carbonate, to neutralize the hydrobromide salt formed during the reaction and to precipitate the free amine product.[1] Alternatively, pouring the reaction mixture over crushed ice can also facilitate product precipitation.[6]

-

Isolation and Purification: The resulting solid precipitate is collected by vacuum filtration using a Büchner funnel. The filter cake should be washed with cold water to remove any remaining salts.[1] The crude product can be further purified by recrystallization from a suitable solvent, such as hot ethanol, to yield the pure this compound.[6]

-

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[6][7]

Quantitative Data Summary

The following table summarizes typical quantitative data for the Hantzsch synthesis of 2-amino-4-arylthiazole derivatives, providing a baseline for expected outcomes in the synthesis of this compound.

| Parameter | Value/Range | Reference |

| Reactant Molar Ratio | ||

| α-Haloketone | 1.0 eq | [1][6] |

| Thiourea | 1.0 - 1.5 eq | [1][6] |

| Reaction Conditions | ||

| Solvent | Ethanol or Methanol | [1][6] |

| Temperature | Reflux (approx. 78 °C for ethanol) | [6] |

| Reaction Time | 30 minutes - 12 hours | [1][8] |

| Product Information | ||

| Yield | Good to Excellent (often >80%) | [3] |

| Melting Point | 187 - 191 °C | [9] |

| Molecular Formula | C₉H₇N₃O₂S | [9] |

| Molecular Weight | 221.23 g/mol | [9] |

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the Hantzsch thiazole synthesis.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. nanobioletters.com [nanobioletters.com]

- 7. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide on the Chemical Properties of 2-amino-4-(3-nitrophenyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. The 2-aminothiazole scaffold, in particular, is a privileged structure, appearing in a wide array of therapeutic agents with activities spanning from antimicrobial to anticancer. This technical guide focuses on the chemical properties of a specific derivative, 2-amino-4-(3-nitrophenyl)thiazole. While this compound is commercially available and utilized as a building block in pharmaceutical and agrochemical research, detailed experimental data on its synthesis, spectroscopic properties, and biological activity are not extensively available in peer-reviewed literature. This guide, therefore, provides a comprehensive overview based on established principles of thiazole chemistry and data available for structurally related compounds, while clearly noting the absence of specific experimental details for the title compound.

Chemical and Physical Properties

Based on available supplier information, the fundamental chemical and physical properties of 2-amino-4-(3-nitrophenyl)thiazole are summarized below. It is important to note that some of these values are calculated or estimated and may vary slightly from experimentally determined values.

| Property | Value | Reference |

| Molecular Formula | C₉H₇N₃O₂S | --INVALID-LINK-- |

| Molecular Weight | 221.23 g/mol | --INVALID-LINK-- |

| CAS Number | 57493-24-0 | --INVALID-LINK-- |

| Appearance | Light orange to yellow to green crystalline powder | --INVALID-LINK-- |

| Melting Point | 187 - 191 °C | --INVALID-LINK-- |

Synthesis

The most common and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thiourea. For the synthesis of 2-amino-4-(3-nitrophenyl)thiazole, the logical precursors would be 2-bromo-1-(3-nitrophenyl)ethan-1-one and thiourea.

General Experimental Protocol (Hantzsch Thiazole Synthesis)

Materials:

-

2-bromo-1-(3-nitrophenyl)ethan-1-one (1 equivalent)

-

Thiourea (1-1.2 equivalents)

-

Solvent (e.g., ethanol, methanol, or a mixture of ethanol/water)

-

Acid or base catalyst (optional, depending on the substrate and desired regioselectivity)

Procedure:

-

Dissolve the α-haloketone (2-bromo-1-(3-nitrophenyl)ethan-1-one) in a suitable solvent in a round-bottom flask equipped with a condenser and a magnetic stirrer.

-

Add thiourea to the solution.

-

Heat the reaction mixture to reflux for a period of 2 to 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. If not, the solvent is typically removed under reduced pressure.

-

The crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Caption: Generalized workflow for the Hantzsch synthesis of 2-amino-4-(3-nitrophenyl)thiazole.

Spectroscopic Characterization

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 2-amino-4-(3-nitrophenyl)thiazole are not available in the public domain. However, based on the known spectra of similar 2-aminothiazole derivatives, the expected spectral characteristics can be predicted.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Aromatic protons (nitrophenyl group): A complex multiplet pattern in the aromatic region (δ 7.5-8.5 ppm).

-

Thiazole proton (H5): A singlet around δ 7.0-7.5 ppm.

-

Amino protons (-NH₂): A broad singlet that is D₂O exchangeable, typically appearing between δ 5.0 and 7.0 ppm.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

-

Thiazole C2 (bearing the amino group): δ ~168-170 ppm.

-

Thiazole C4 (bearing the nitrophenyl group): δ ~148-152 ppm.

-

Thiazole C5: δ ~105-110 ppm.

-

Aromatic carbons: Signals in the range of δ 120-150 ppm.

Expected IR Spectral Features (KBr pellet, cm⁻¹):

-

N-H stretching (amino group): Two bands in the region of 3400-3200 cm⁻¹.

-

C=N stretching (thiazole ring): Around 1620-1650 cm⁻¹.

-

NO₂ stretching (nitro group): Asymmetric and symmetric stretching bands around 1530 and 1350 cm⁻¹, respectively.

-

C-N stretching: Around 1300-1350 cm⁻¹.

Expected Mass Spectrometry (EI) Features:

-

Molecular ion peak (M⁺): At m/z = 221.

-

Fragmentation pattern: Likely to involve fragmentation of the thiazole ring and loss of the nitro group.

Reactivity

The chemical reactivity of 2-amino-4-(3-nitrophenyl)thiazole is dictated by the interplay of its three key structural components: the 2-amino group, the thiazole ring, and the 3-nitrophenyl substituent.

-

2-Amino Group: The exocyclic amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. This functionality is often exploited in the synthesis of more complex derivatives for drug discovery.

-

Thiazole Ring: The thiazole ring is an aromatic heterocycle. The C5 position is susceptible to electrophilic substitution, although the electron-withdrawing nature of the nitrophenyl group at C4 may deactivate the ring towards such reactions. The nitrogen atom in the ring can be protonated or alkylated.

-

3-Nitrophenyl Group: The nitro group is strongly electron-withdrawing, which influences the electronic properties of the entire molecule. It can be reduced to an amino group, providing a handle for further functionalization.

Quantitative reactivity data, such as the pKa of the amino group or the thiazole nitrogen, are not available for this specific compound.

Potential Biological Activities

While no specific biological studies have been reported for 2-amino-4-(3-nitrophenyl)thiazole, the broader class of 2-aminothiazole derivatives has been extensively investigated for a variety of therapeutic applications. This suggests that the title compound could serve as a valuable scaffold for the development of new therapeutic agents.

Anticancer Activity

Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity through various mechanisms.[1] A prominent example is the FDA-approved drug Dasatinib , a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), which features a 2-aminothiazole core.[2] The 2-aminothiazole scaffold has been shown to be effective in targeting various kinases, which are often dysregulated in cancer cells.

Caption: General mechanism of kinase inhibition by 2-aminothiazole derivatives in cancer cells.

Antimicrobial Activity

The 2-aminothiazole moiety is also a key component of many compounds with significant antimicrobial properties. These derivatives have shown activity against a broad spectrum of bacteria and fungi.[3] The mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of the nitro group on the phenyl ring of 2-amino-4-(3-nitrophenyl)thiazole might enhance its antimicrobial potential, as nitroaromatic compounds are known to exhibit antimicrobial effects.

Conclusion

2-amino-4-(3-nitrophenyl)thiazole is a valuable building block for the synthesis of potentially bioactive molecules. While specific, detailed experimental data for this compound are currently lacking in the public domain, its chemical properties and reactivity can be largely inferred from the well-established chemistry of 2-aminothiazoles. The demonstrated anticancer and antimicrobial activities of numerous 2-aminothiazole derivatives highlight the potential of 2-amino-4-(3-nitrophenyl)thiazole as a scaffold for the development of novel therapeutic agents. Further research is warranted to fully characterize this compound and explore its pharmacological potential. Researchers utilizing this compound are encouraged to perform thorough characterization and to publish their findings to enrich the collective knowledge base.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-(3-nitrophenyl)-1,3-thiazol-2-amine

For Immediate Release

This technical guide provides an in-depth exploration of the structural elucidation of 4-(3-nitrophenyl)-1,3-thiazol-2-amine, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document outlines the predicted spectroscopic data, detailed experimental protocols for its characterization, and a plausible synthetic pathway.

Molecular Identity and Predicted Spectroscopic Data

Predicted Spectroscopic Data Summary

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are based on data from analogous compounds, including 2-amino-4-(4-nitrophenyl)thiazole and various other thiazole derivatives.[4][5]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.60 | t, J ≈ 2.0 Hz | 1H | H-2' (Ar-H) |

| ~8.25 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-4' (Ar-H) |

| ~8.15 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-6' (Ar-H) |

| ~7.70 | t, J ≈ 8.0 Hz | 1H | H-5' (Ar-H) |

| ~7.50 | s | 1H | H-5 (Thiazole-H) |

| ~7.20 | s (broad) | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | C-2 (Thiazole, C-NH₂) |

| ~150.0 | C-4 (Thiazole, C-Ar) |

| ~148.5 | C-3' (Ar, C-NO₂) |

| ~136.0 | C-1' (Ar, C-Thiazole) |

| ~131.0 | C-6' (Ar-CH) |

| ~130.0 | C-5' (Ar-CH) |

| ~123.0 | C-4' (Ar-CH) |

| ~119.0 | C-2' (Ar-CH) |

| ~108.0 | C-5 (Thiazole-CH) |

Table 3: Predicted FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (amine) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1620 - 1580 | Strong | C=N stretch (thiazole ring), C=C stretch (aromatic) |

| 1530 - 1510 | Strong | Asymmetric NO₂ stretch |

| 1350 - 1330 | Strong | Symmetric NO₂ stretch |

| ~800 | Medium | C-H out-of-plane bend (aromatic) |

Table 4: Predicted ESI Mass Spectrometry Data

| m/z | Predicted Ion |

| 222.03 | [M+H]⁺ |

| 244.01 | [M+Na]⁺ |

Synthesis and Characterization Workflow

The synthesis and structural confirmation of this compound can be achieved through a systematic workflow, beginning with a well-established synthetic route and followed by rigorous spectroscopic analysis.

Caption: Workflow for Synthesis and Structural Elucidation.

Experimental Protocols

The following are detailed protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Hantzsch Thiazole Synthesis[7][8][9][10][11]

This synthesis involves the reaction of an α-haloketone with thiourea.

-

Synthesis of 2-bromo-1-(3-nitrophenyl)ethan-1-one:

-

Dissolve 1-(3-nitrophenyl)ethan-1-one in a suitable solvent such as glacial acetic acid or diethyl ether.

-

Slowly add an equimolar amount of bromine (Br₂) dropwise while stirring. The reaction mixture may need to be cooled in an ice bath to control the exothermic reaction.

-

Continue stirring at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-bromo-1-(3-nitrophenyl)ethan-1-one.

-

-

Synthesis of this compound:

-

In a round-bottom flask, combine 2-bromo-1-(3-nitrophenyl)ethan-1-one (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

-

Reflux the mixture for 3-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a base, such as aqueous sodium bicarbonate or ammonia solution, to precipitate the free amine.

-

Filter the resulting solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure this compound.

-

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [1][2][6][7][8]

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, acquire at least 16 scans.

-

For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand scans).

-

Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) as an internal reference.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy [3][9][10][11][12]

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Electrospray Ionization Mass Spectrometry (ESI-MS) [13][14][15][16][17]

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. The final solution should be free of any particulate matter.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to obtain a stable signal and good ionization efficiency.

-

Plausible Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation pattern is crucial for confirming the structure of the molecule. The following diagram illustrates a plausible fragmentation pathway for the protonated molecular ion of this compound.

Caption: Predicted ESI-MS Fragmentation Pathway.

References

- 1. web.uvic.ca [web.uvic.ca]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 4. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-4-(4-nitrophenyl)thiazole [webbook.nist.gov]

- 6. depts.washington.edu [depts.washington.edu]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

- 8. organomation.com [organomation.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. whitebearphotonics.com [whitebearphotonics.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. react.rutgers.edu [react.rutgers.edu]

- 17. phys.libretexts.org [phys.libretexts.org]

The Multifaceted Biological Activities of Thiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged pharmacophore in a vast array of biologically active compounds. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. This technical guide provides an in-depth overview of the core biological activities of thiazole derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the intricate signaling pathways they modulate.

Anticancer Activity: Targeting the Hallmarks of Cancer

Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Activity Data

The anticancer efficacy of various thiazole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of the IC50 values for selected thiazole derivatives against different cancer cell lines is presented below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole (Compound 6) | A549 (Lung) | 12.0 ± 1.73 | [1] |

| C6 (Glioma) | 3.83 ± 0.76 | [1] | |

| Thiazole Derivative 3b | PI3Kα | 0.086 ± 0.005 | [2] |

| mTOR | 0.221 ± 0.014 | [2] | |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (Compound 4c ) | MCF-7 (Breast) | 2.57 ± 0.16 | [3] |

| HepG2 (Liver) | 7.26 ± 0.44 | [3] | |

| 4-(4-chlorophenylthiazole) derivative | VEGFR-2 | 0.05109 | [4] |

| DIPTH | HepG-2 (Liver) | 14.05 | [5] |

| MCF-7 (Breast) | 17.77 | [5] | |

| Thiazole derivative 8 | MCF-7 (Breast) | 3.36 ± 0.06 | [6] |

Signaling Pathways in Anticancer Activity

Thiazole derivatives exert their anticancer effects by modulating critical signaling pathways. Two prominent examples are the PI3K/Akt/mTOR and the VEGFR-2 signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Thiazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Thiazole derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of thiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-phenylacetamido-thiazole derivative (Compound 16) | Escherichia coli | 1.56 - 6.25 | [7] |

| Pseudomonas aeruginosa | 1.56 - 6.25 | [7] | |

| Bacillus subtilis | 1.56 - 6.25 | [7] | |

| Staphylococcus aureus | 1.56 - 6.25 | [7] | |

| 2,5-dichloro thienyl-substituted thiazoles | Aspergillus fumigatus | 6.25 - 12.5 | [7] |

| Staphylococcus aureus | 6.25 - 12.5 | [7] | |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | Staphylococcus aureus | 16.1 µM | [8] |

| Escherichia coli | 16.1 µM | [8] | |

| Heteroaryl(aryl) thiazole derivative (Compound 3) | Various Bacteria | 0.23 - 0.7 mg/mL | [9] |

| 2,4-disubstituted 1,3-thiazole derivative (Compound 38) | E. coli | 3.92 - 4.23 | [10] |

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of thiazole derivatives are varied and can include the inhibition of essential enzymes in microbial metabolic pathways, disruption of cell membrane integrity, and interference with nucleic acid synthesis. For instance, some derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[8]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Thiazole derivative stock solution (in DMSO)

-

Sterile saline or PBS

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Inoculum: Culture the microorganism overnight on an appropriate agar plate. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare serial twofold dilutions of the thiazole derivative in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

-

Controls: Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria) for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to inhibit the COX and LOX pathways, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Thiazole derivative solution/suspension

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group, a standard drug group, and test groups receiving different doses of the thiazole derivative. Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Antiviral and Antidiabetic Activities

Beyond their well-established anticancer, antimicrobial, and anti-inflammatory properties, thiazole derivatives have also shown promise as antiviral and antidiabetic agents.

Antiviral Activity: Certain thiazole derivatives have been reported to inhibit the replication of a range of viruses, including influenza, herpes, and hepatitis viruses.[11] Their mechanisms of action can involve the inhibition of viral enzymes or interference with viral entry into host cells.

Antidiabetic Activity: Thiazole-containing compounds, most notably the thiazolidinedione class of drugs (e.g., pioglitazone, rosiglitazone), are known for their insulin-sensitizing effects and are used in the management of type 2 diabetes.[12] More recent research has explored other thiazole derivatives that inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption.[13]

Experimental Protocol: α-Amylase Inhibition Assay

This in vitro assay is used to screen for compounds that inhibit the activity of α-amylase, an enzyme that breaks down starch into simpler sugars.

Materials:

-

Porcine pancreatic α-amylase solution

-

Starch solution (1% w/v in buffer)

-

Thiazole derivative solution

-

Acarbose (standard inhibitor)

-

Dinitrosalicylic acid (DNS) reagent

-

Sodium phosphate buffer (pH 6.9)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a test tube, mix the thiazole derivative solution with the α-amylase solution and incubate for a short period (e.g., 10 minutes) at 37°C.

-

Substrate Addition: Add the starch solution to the mixture to initiate the enzymatic reaction. Incubate for a defined period (e.g., 20 minutes) at 37°C.

-

Stopping the Reaction: Stop the reaction by adding the DNS reagent.

-

Color Development: Boil the mixture for 5-10 minutes to allow for color development. The DNS reagent reacts with the reducing sugars produced by the enzymatic breakdown of starch.

-

Absorbance Measurement: After cooling to room temperature, measure the absorbance of the solution at 540 nm.

-

Data Analysis: The percentage of α-amylase inhibition is calculated using the formula: % Inhibition = [(Ac - As) / Ac] x 100 Where Ac is the absorbance of the control (without inhibitor) and As is the absorbance of the sample (with inhibitor).

Synthesis of Thiazole Derivatives

The synthesis of thiazole derivatives is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being one of the most common and versatile methods.

Experimental Workflow: Hantzsch Thiazole Synthesis

This method involves the reaction of an α-haloketone with a thioamide.

General Procedure for Hantzsch Synthesis of 2-Aminothiazoles

Materials:

-

α-Bromoacetophenone (or other α-haloketones)

-

Thiourea

-

Ethanol or Methanol

-

Sodium bicarbonate or other base

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the α-bromoacetophenone and thiourea in ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for a specified period (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a base such as sodium bicarbonate solution.

-

Isolation and Purification: The thiazole product, which is often a solid, can be isolated by filtration. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiazole derivative.

Conclusion

The thiazole ring continues to be a highly valuable scaffold in the design and development of new therapeutic agents. The diverse biological activities of its derivatives, coupled with well-established synthetic methodologies, ensure its continued prominence in medicinal chemistry research. This technical guide has provided a comprehensive overview of the key biological activities, quantitative data, experimental protocols, and signaling pathways associated with thiazole derivatives, offering a valuable resource for researchers in the field. Further exploration of structure-activity relationships and the development of novel synthetic strategies will undoubtedly lead to the discovery of even more potent and selective thiazole-based drugs in the future. and selective thiazole-based drugs in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. researchhub.com [researchhub.com]

- 4. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

starting materials for Hantzsch thiazole synthesis

An In-depth Technical Guide to the Starting Materials for Hantzsch Thiazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone in heterocyclic chemistry for the construction of the thiazole ring.[1] This versatile and generally high-yielding reaction is fundamental in medicinal chemistry and drug development, as the thiazole motif is a key structural component in numerous pharmacologically active compounds.[2][3] This guide provides a detailed overview of the essential starting materials, quantitative data on substrate scope, and comprehensive experimental protocols.

Core Starting Materials

The classical Hantzsch synthesis involves the condensation reaction between two key reactants: an α-haloketone and a sulfur-containing nucleophile, typically a thioamide or a related compound.[1][4]

α-Haloketones

The α-haloketone provides the C4 and C5 atoms of the resulting thiazole ring. The reactivity of the α-haloketone is a critical factor in the success of the synthesis, primarily due to the electrophilicity of the α-carbon, which is enhanced by the inductive effect of the adjacent carbonyl group.

Key Characteristics:

-

Halogen Reactivity: The nature of the halogen atom (X) at the α-position influences the reaction rate. The reactivity generally follows the order I > Br > Cl, consistent with the leaving group ability of the halide. α-Bromoketones are most commonly employed due to their optimal balance of reactivity and stability.[5]

-

Substitution: The R¹ and R² groups can be varied widely and include alkyl, aryl, or heteroaryl substituents. This variability allows for the synthesis of a diverse library of thiazole derivatives. The nature of these substituents can influence the reaction electronically and sterically.

Thioamide and its Analogues

The thioamide component provides the sulfur atom and the N3 and C2 atoms of the thiazole ring. A variety of sulfur-containing nucleophiles can be utilized, leading to different substitution patterns at the 2-position of the thiazole.

Common Thioamide Sources:

-

Thioamides (R-C(S)NH₂): When a substituted thioamide is used, a 2-substituted thiazole is formed.

-

Thiourea (H₂N-C(S)NH₂): Thiourea is a widely used, stable, and inexpensive thioamide source that yields 2-aminothiazoles, a prevalent scaffold in medicinal chemistry.[5][6]

-

Thiosemicarbazides and Thiosemicarbazones: These reagents are used to synthesize 2-hydrazinothiazole and thiazol-2-yl-hydrazone derivatives, respectively, which are also of significant interest in drug discovery.[2]

Data Presentation: Substrate Scope and Yields

The following table summarizes quantitative data from the synthesis of various 2-amino-4-phenylthiazole derivatives, illustrating the scope of the Hantzsch reaction with different substituted α-haloketones and thiourea.

| Entry | α-Haloketone (Substituent) | Product | Time (h) | Yield (%) |

| 1 | H | 4-Phenylthiazol-2-amine | 5 | 92 |

| 2 | 4-Br | 4-(4-Bromophenyl)thiazol-2-amine | 5 | 94 |

| 3 | 4-Cl | 4-(4-Chlorophenyl)thiazol-2-amine | 6 | 90 |

| 4 | 4-F | 4-(4-Fluorophenyl)thiazol-2-amine | 6 | 88 |

| 5 | 4-NO₂ | 4-(4-Nitrophenyl)thiazol-2-amine | 4 | 95 |

| 6 | 4-CH₃ | 4-(p-Tolyl)thiazol-2-amine | 7 | 85 |

| 7 | 4-OCH₃ | 4-(4-Methoxyphenyl)thiazol-2-amine | 7 | 86 |

| 8 | 3-NO₂ | 4-(3-Nitrophenyl)thiazol-2-amine | 4 | 93 |

| 9 | 2-Cl | 4-(2-Chlorophenyl)thiazol-2-amine | 8 | 84 |

| 10 | 2-NO₂ | 4-(2-Nitrophenyl)thiazol-2-amine | 8 | 82 |

Data adapted from a study using substituted phenacyl bromides (1 mmol) and thiourea (1.2 mmol) in ethanol at reflux, catalyzed by copper silicate (10 mol %).[7]

Mandatory Visualization

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established multi-step pathway.[4]

Experimental Workflow

The general workflow for a typical Hantzsch thiazole synthesis is straightforward, often involving simple purification techniques.

Experimental Protocols

This section provides a detailed methodology for a representative Hantzsch synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Synthesis of 2-Amino-4-phenylthiazole[4]

Materials:

-

2-Bromoacetophenone (5.0 mmol, 0.995 g)

-

Thiourea (7.5 mmol, 0.571 g)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) aqueous solution (20 mL)

-

Deionized Water

Equipment:

-

20 mL scintillation vial or round-bottom flask

-

Magnetic stir bar and stir plate with heating

-

100 mL beaker

-

Büchner funnel and side-arm flask

-

Standard laboratory glassware

-

Melting point apparatus

-

TLC plates and chamber

Procedure:

-

Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4] Add methanol (5 mL) and a magnetic stir bar.

-

Heating: Heat the mixture with stirring on a hot plate set to approximately 100°C.[4] Stir the reaction for 30 minutes. The solution may become clear and then cloudy as the hydrobromide salt of the product forms.

-

Cooling: Remove the vial from the heat and allow the solution to cool to room temperature.[4]

-

Precipitation: Pour the contents of the reaction vial into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution. Swirl the beaker to mix thoroughly. This neutralizes the hydrobromic acid formed, causing the free amine product to precipitate as a solid.[4]

-

Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.[4]

-

Washing: Wash the collected solid (the filter cake) with a small amount of cold deionized water to remove any inorganic salts.[4]

-

Drying: Carefully transfer the solid product to a tared watch glass and allow it to air dry completely.

-

Analysis: Once dry, determine the mass of the product and calculate the percent yield. Characterize the product by determining its melting point and running a TLC analysis (e.g., using 50% ethyl acetate/50% hexane as the mobile phase).[4] Further characterization can be performed using NMR and MS spectroscopy.

References

- 1. synarchive.com [synarchive.com]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. nanobioletters.com [nanobioletters.com]

In-Depth Technical Guide: 2-Amino-4-(3-nitrophenyl)thiazole (CAS 57493-24-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-Amino-4-(3-nitrophenyl)thiazole. While this compound is commercially available as a research chemical and synthetic building block, specific studies detailing its biological activity are not prevalent in publicly accessible literature.[1][2] This guide, therefore, consolidates available data on its chemical characteristics and proposes detailed experimental protocols for its synthesis and evaluation as a potential inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a target suggested by research on analogous 2-aminothiazole structures.[3]

Core Chemical Properties

2-Amino-4-(3-nitrophenyl)thiazole is a solid, crystalline powder, typically light orange to yellow-green in appearance.[1] It is recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Table 1: Physicochemical and Identification Properties

| Property | Value | Reference(s) |

| IUPAC Name | 4-(3-nitrophenyl)-1,3-thiazol-2-amine | [1] |

| CAS Number | 57493-24-0 | [1] |

| Molecular Formula | C₉H₇N₃O₂S | [1] |

| Molecular Weight | 221.24 g/mol | [1] |

| Appearance | Light orange to yellow to green crystalline powder | [1] |

| Melting Point | 187 - 191 °C | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C2=CSC(=N2)N | |

| InChI Key | CHBDOPARQRNCDM-UHFFFAOYSA-N |

Synthesis Protocol

The synthesis of 2-Amino-4-(3-nitrophenyl)thiazole is most effectively achieved through the Hantzsch thiazole synthesis. This classic method involves the condensation reaction between an α-haloketone and a thioamide. In this case, the likely precursors are 2-bromo-1-(3-nitrophenyl)ethanone and thiourea.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is adapted from established procedures for similar 2-aminothiazole derivatives.

Step 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone (α-haloketone intermediate)

-

Reactant Preparation: In a flask equipped with a stirrer, dissolve 1-(3-nitrophenyl)ethanone (1.0 g, 6.05 mmol) in 10 mL of chloroform.[4]

-

Bromination: Cool the solution to 0–5 °C using an ice bath. Slowly add bromine (0.97 g, 6.05 mmol) to the stirred solution.[4]

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.[4]

-

Work-up: Pour the mixture into ice-cold water. Separate the organic layer and wash it sequentially with water (1 x 10 mL), 10% aqueous sodium bicarbonate solution (1 x 10 mL), and brine (1 x 10 mL).[4]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4]

Step 2: Synthesis of 2-Amino-4-(3-nitrophenyl)thiazole

-

Reactant Mixture: In a round-bottom flask, combine the synthesized 2-bromo-1-(3-nitrophenyl)ethanone (1 equivalent) and thiourea (2 equivalents).

-

Solvent Addition: Add a suitable solvent such as ethanol.

-

Reaction: Reflux the mixture for several hours (typically 2-12 hours, monitoring by TLC is recommended).

-

Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a solution of a weak base, such as ammonium hydroxide or sodium bicarbonate, to neutralize any acid formed and precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified 2-Amino-4-(3-nitrophenyl)thiazole.

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Caption: Workflow for the Hantzsch synthesis of 2-Amino-4-(3-nitrophenyl)thiazole.

Potential Biological Activity and Proposed Evaluation

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to be a core component in various enzyme inhibitors.[3] Notably, derivatives of this class have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 recruits and activates the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and proliferation.[6][7]

Diagram 2: PI3K/Akt/mTOR Signaling Pathway

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the proposed point of inhibition.

Proposed Experimental Protocols for Biological Evaluation

The following protocols are proposed to evaluate the biological activity of 2-Amino-4-(3-nitrophenyl)thiazole, focusing on its potential as a PI3K inhibitor.

3.2.1 In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a specific PI3K isoform (e.g., PI3Kα).

-

Reagents and Materials:

-

Recombinant human PI3K enzyme (e.g., p110α/p85α).

-

Kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl₂; 0.025mg/ml BSA).[8]

-

Lipid substrate (e.g., PIP2).

-

ATP.

-

ADP-Glo™ Kinase Assay kit or similar for detecting kinase activity.

-

Test Compound: 2-Amino-4-(3-nitrophenyl)thiazole, dissolved in DMSO.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 0.5 µL of the diluted compound or vehicle (DMSO).[8]

-

Add 4 µL of a mixture containing the PI3K enzyme and lipid substrate.[8]

-

Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP.[8]

-

Incubate at room temperature for 60 minutes.[8]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's protocol.[8]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

3.2.2 Cell-Based Western Blot Assay for PI3K Pathway Inhibition

This assay assesses the compound's ability to inhibit PI3K signaling within a cellular context by measuring the phosphorylation status of downstream targets, such as Akt.

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., MCF-7, A549) to 60-70% confluency.[9]

-

Treat the cells with varying concentrations of 2-Amino-4-(3-nitrophenyl)thiazole for a specified time (e.g., 1-24 hours). Include a vehicle control (DMSO).

-

-

Protein Lysate Preparation:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[10]

-

-

Western Blotting:

-

Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[10]

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[11]

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).[9][11]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detect the signal using an ECL substrate and an imaging system.[11]

-

-

Data Analysis:

-

Quantify the band intensities. Normalize the phosphorylated Akt signal to the total Akt signal to determine the extent of pathway inhibition.

-

Diagram 3: Western Blot Experimental Workflow

Caption: Workflow for assessing PI3K pathway inhibition via Western blot.

Conclusion

2-Amino-4-(3-nitrophenyl)thiazole (CAS 57493-24-0) is a readily synthesizable compound with a chemical scaffold common to many biologically active molecules. Based on the activity of related 2-aminothiazole derivatives, it is a candidate for investigation as a PI3K pathway inhibitor. The detailed synthetic and biological evaluation protocols provided in this guide offer a robust framework for researchers to explore its therapeutic potential. Further studies are required to elucidate its specific biological targets, mechanism of action, and efficacy in relevant disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. promega.de [promega.de]

- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Multifaceted Mechanisms of Aminothiazoles: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the diverse molecular actions of aminothiazole compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential. This guide details their mechanisms of action across oncology, infectious diseases, and neurodegenerative disorders, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and several clinically approved drugs.[1][2] Its versatility allows for a wide range of structural modifications, leading to compounds with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiprion activities.[1][3] This technical guide provides a detailed examination of the mechanisms through which aminothiazole derivatives exert their effects, with a focus on their interactions with key cellular targets and pathways.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Aminothiazole derivatives have demonstrated significant potential as anticancer agents, primarily by targeting key proteins involved in cell cycle regulation and signal transduction.[2][3] Their mechanisms of action are often multifaceted, involving the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Inhibition of Protein Kinases

A primary anticancer mechanism of many aminothiazole compounds is the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[4] The aminothiazole core can be adeptly modified to fit into the ATP-binding pockets of various kinases, acting as competitive inhibitors.[4]

Cyclin-Dependent Kinases (CDKs): Aminothiazoles have been identified as potent inhibitors of CDKs, particularly CDK2, which plays a critical role in the G1/S phase transition of the cell cycle.[5][6] By inhibiting CDK2, these compounds prevent the phosphorylation of key substrates like the retinoblastoma protein (Rb), leading to cell cycle arrest.[6] High-throughput screening has identified aminothiazole derivatives with IC50 values in the nanomolar range against CDK2.[5]

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is linked to tumorigenesis. Aminothiazole-based compounds have been developed as potent and selective inhibitors of Aurora kinases, particularly Aurora A and Aurora B.[7][8] Inhibition of these kinases disrupts mitotic events, leading to endoreduplication and apoptosis.[9]

Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, are key mediators of this process.[10] Several aminothiazole derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling pathways responsible for endothelial cell proliferation and migration.[3][10]

PI3K/Akt/mTOR Pathway: This signaling cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Aminothiazole compounds have been identified as inhibitors of key components of this pathway, including PI3K and mTOR, leading to the suppression of tumor growth.[11][12]

Table 1: Inhibitory Activity of Selected Aminothiazole Derivatives against Protein Kinases

| Compound/Derivative | Target Kinase | IC50 Value | Reference |

| SNS-032 (BMS-387032) | CDK2/cycE | 48 nM | [3] |

| Compound 16b series | CDK2 | 1-10 nM | [3] |

| PHA-680632 | Aurora A | 27 nM | |

| PHA-680632 | Aurora B | 135 nM | |

| CYC116 | Aurora A | 8.0 nM (Ki) | |

| CYC116 | Aurora B | 9.2 nM (Ki) | |

| Thienopyrimidine-aminothiazole hybrid (Compound 7c) | VEGFR-2 | 62.48 ± 3.7 nM | [5] |

| Bis([1][13][14]triazolo)[4,3-a:3',4'-c]quinoxaline derivative (Compound 23j) | VEGFR-2 | 3.7 nM | [15] |

| Benzothiazole hybrid (Compound 4a) | VEGFR-2 | 91 nM | [16] |

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, aminothiazole derivatives can directly induce programmed cell death (apoptosis) and halt cell cycle progression in cancer cells.

Flow cytometry analysis has revealed that these compounds can cause cell cycle arrest at the G0/G1 or G2/M phases.[1] For instance, some derivatives have been shown to induce G1-phase arrest in HeLa cells.[17] This cell cycle blockade prevents cancer cells from replicating and can trigger apoptotic pathways.

The induction of apoptosis is a key mechanism for the anticancer activity of aminothiazoles.[1] This is often mediated through the modulation of the Bcl-2 family of proteins and the activation of caspases, the executioners of apoptosis.[1] Western blot analysis frequently shows an increase in the levels of cleaved caspase-3 and cleaved PARP, both hallmarks of apoptosis, following treatment with aminothiazole compounds.[18]

Table 2: In Vitro Cytotoxicity of Selected Aminothiazole Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [17] |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [17] |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [17] |

| Compound 28 | HT29 (Colon Cancer) | 0.63 µM | [3] |

| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (13c) | AGS (Gastric Adenocarcinoma) | 4.0 µM | [19] |

| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (13c) | HT-29 (Colorectal Adenocarcinoma) | 4.4 µM | [19] |

Antimicrobial Activity

Certain aminothiazole derivatives exhibit potent antimicrobial activity against a range of bacterial and fungal pathogens. Their mechanism of action in microbes is believed to involve the inhibition of essential enzymes, such as DNA gyrase.[20] The introduction of specific substituents, such as an arylazo group at the 5-position, has been shown to dramatically enhance their antimicrobial and antifungal properties.[21]

Table 3: Antimicrobial Activity of Selected Aminothiazole Derivatives

| Compound/Derivative | Microorganism | MIC Value | Reference |

| Piperazinyl derivative 121d | S. aureus 29213 | 2-128 µM | [21] |

| Piperazinyl derivative 121d | E. coli 25922 | 2-128 µM | [21] |

| Halogenated thiourea 124 (3,4-dichlorophenyl) | S. aureus | 4-16 µg/mL | [16] |

| Halogenated thiourea 124 (3,4-dichlorophenyl) | S. epidermidis | 4-16 µg/mL | [16] |

| Thiazole-amino acid hybrid 13a | Antibacterial | 46.9-93.7 µg/mL | [20] |

| Thiazole-amino acid hybrid 13a | Antifungal | 5.8-7.8 µg/mL | [20] |

Antiprion Activity

A fascinating and critical area of research for aminothiazole compounds is their activity against prions, the misfolded proteins responsible for fatal neurodegenerative diseases like Creutzfeldt-Jakob disease. The mechanism of action is thought to involve either the inhibition of the conversion of the normal prion protein (PrPC) to its misfolded, pathogenic form (PrPSc) or the enhancement of PrPSc clearance.[13][22] Notably, these compounds have been shown to be effective in prion-infected neuronal cell lines, with some analogs achieving high concentrations in the brain after oral administration in animal models.[13]

Table 4: Antiprion Activity of Selected Aminothiazole Derivatives

| Compound/Derivative | Cell Line | EC50 Value | Reference |

| (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine (27) | ScN2a-cl3 | 0.94 µM | [13] |

| 2-pyridyl analog 7 | ScN2a-cl3 | 1.22 µM | [13] |

| Compound 5 | ScGT1 RML | 8.64 µM | [23] |

| Compound 5 | ScN2a 22L | 6.27 µM | [23] |

| Pyridyl analog 21 | ScN2a-cl3 | < 100 nM | [24] |

Signaling Pathways and Visualizations

To provide a clearer understanding of the molecular interactions, the following diagrams illustrate key signaling pathways affected by aminothiazole compounds.

PI3K/Akt/mTOR signaling pathway with aminothiazole inhibition.

Inhibition of Aurora kinases by aminothiazoles during mitosis.

Experimental Protocols

To facilitate further research and development of aminothiazole-based compounds, this section provides detailed methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[20][25][26][27]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Aminothiazole compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[28]

-

Compound Treatment: Prepare serial dilutions of the aminothiazole compound in culture medium. The final DMSO concentration should be kept below 0.5%. Remove the overnight medium and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.[9]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[29]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][25]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as cleaved caspases and PARP.[13]

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Lysis: Treat cells with the aminothiazole compound at desired concentrations for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer.[28]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[28]

-

SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[13]

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: Wash the membrane and incubate with ECL substrate. Detect the chemiluminescent signal using an imaging system.[28]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[30][31]

Materials:

-

Treated and untreated cells

-

PBS

-

Ice-cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Treat cells with the aminothiazole compound. Harvest the cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing and incubate at -20°C for at least 2 hours.[14]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution. Incubate for 30 minutes at 37°C in the dark.[14]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of aminothiazole compounds on the enzymatic activity of a specific kinase. The following is a general protocol for a luminescence-based kinase assay (e.g., ADP-Glo™).[1][17][18][19][29][32][33][34][35][36][37][38][39][40]

Materials:

-

Purified recombinant kinase (e.g., CDK2/Cyclin A, Aurora A, VEGFR-2)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Aminothiazole inhibitor

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the aminothiazole inhibitor. Prepare a mixture of the kinase and its substrate in kinase assay buffer.

-

Assay Plate Setup: In a 384-well plate, add the inhibitor dilutions or vehicle control. Add the enzyme/substrate mixture to each well and incubate briefly to allow for inhibitor binding.

-

Kinase Reaction: Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 45-60 minutes).

-

Signal Detection: Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ manufacturer's protocol. This involves converting the generated ADP to ATP, which then produces a luminescent signal via luciferase.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

General experimental workflow for evaluating aminothiazole compounds.

Conclusion

Aminothiazole-based compounds represent a highly versatile and promising class of therapeutic agents with a broad spectrum of biological activities. Their ability to be readily synthesized and modified allows for the fine-tuning of their pharmacological properties to target a variety of diseases. The primary mechanisms of action, particularly in cancer, converge on the inhibition of key protein kinases, leading to the disruption of critical cellular processes such as cell cycle progression and survival signaling, ultimately culminating in apoptosis. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to the discovery and development of novel aminothiazole-based therapeutics. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 7. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Aminothiazoles as Therapeutic Leads for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. promega.com [promega.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. broadpharm.com [broadpharm.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 31. cancer.wisc.edu [cancer.wisc.edu]

- 32. benchchem.com [benchchem.com]

- 33. benchchem.com [benchchem.com]

- 34. sigmaaldrich.cn [sigmaaldrich.cn]

- 35. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 36. promega.es [promega.es]

- 37. benchchem.com [benchchem.com]

- 38. bpsbioscience.com [bpsbioscience.com]

- 39. bpsbioscience.com [bpsbioscience.com]

- 40. benchchem.com [benchchem.com]

Potential Therapeutic Targets of Nitrophenylthiazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract